molecular formula C18H24N2O4S B2697101 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide CAS No. 2415634-76-1

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B2697101
CAS RN: 2415634-76-1
M. Wt: 364.46
InChI Key: SBNQUPGASLZWRE-UHFFFAOYSA-N
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Description

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for the removal of glutamate from the synaptic cleft, which is essential for maintaining normal neurotransmission. TBOA has been extensively studied in the field of neuroscience due to its potential therapeutic applications for various neurological disorders.

Mechanism Of Action

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide inhibits the activity of glutamate transporters by binding to the substrate binding site, preventing the uptake of glutamate. This leads to an increase in extracellular glutamate concentration, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide has been shown to have both acute and chronic effects on neuronal function. Acutely, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide leads to an increase in extracellular glutamate concentration, which can cause neuronal damage. Chronically, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide has been shown to lead to a decrease in glutamate transporter expression and function, which can lead to long-term changes in neuronal function.

Advantages And Limitations For Lab Experiments

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its potency and selectivity for glutamate transporters. However, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide has several limitations, including its potential toxicity and non-specific effects on other transporters and receptors.

Future Directions

There are several potential future directions for the study of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide and glutamate transporters. These include the development of more selective and potent inhibitors of glutamate transporters, the study of the role of glutamate transporters in other neurological disorders, and the development of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide as a therapeutic agent for these disorders. Additionally, the study of the long-term effects of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide on neuronal function and the development of potential strategies to mitigate these effects is an important area of future research.

Synthesis Methods

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process involving the reaction of 4-thiomorpholinecarboxylic acid with 2-nitrobenzaldehyde, followed by reduction and subsequent reaction with 5-bromobenzodioxole. The final product is obtained by amidation with 4-aminobutyric acid.

Scientific Research Applications

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide has been widely used in scientific research to study the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide has been shown to increase the extracellular concentration of glutamate, leading to excitotoxicity and neuronal damage. This has led to the development of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide as a potential therapeutic agent for these disorders.

properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c21-17(14-1-2-15-16(11-14)24-13-23-15)19-12-18(3-7-22-8-4-18)20-5-9-25-10-6-20/h1-2,11H,3-10,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNQUPGASLZWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

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